An In-Depth Technical Guide to the Structure Elucidation of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol
An In-Depth Technical Guide to the Structure Elucidation of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol
Abstract
Introduction: The Imperative for Unambiguous Characterization
The imidazole moiety is a cornerstone of medicinal chemistry, present in a vast array of biologically active compounds.[3][4][5][6] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design.[4][7] The subject of this guide, 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol, is a functionalized imidazole derivative with potential as a synthetic building block. Its precise structural confirmation is a non-negotiable prerequisite for its use in any research or development context. Isomeric uncertainty, particularly with respect to the substitution pattern on the imidazole ring, could lead to unforeseen and detrimental outcomes in downstream applications.
This guide, therefore, presents a systematic workflow for the complete structural characterization of this molecule, emphasizing the synergy between different analytical methods to build an unassailable structural proof.
Foundational Analysis: Mass Spectrometry and Infrared Spectroscopy
Before delving into the intricate details of NMR, we first establish the molecule's fundamental properties: its molecular weight and the functional groups it contains.
Mass Spectrometry (MS): Confirming the Molecular Formula
Expert Insight: High-Resolution Mass Spectrometry (HRMS) is the gold standard for determining the elemental composition of a novel compound. It provides a highly accurate mass measurement, allowing for the confident assignment of a molecular formula.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)
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Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Instrumentation: Utilize a mass spectrometer capable of high resolution, such as a Time-of-Flight (TOF) or Orbitrap analyzer, equipped with an Electrospray Ionization (ESI) source.
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Analysis Mode: Operate in positive ion mode to detect the protonated molecule, [M+H]⁺.
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Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).
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Data Analysis: Determine the accurate mass of the most abundant ion and use software to calculate the most probable elemental compositions.
Expected Results & Interpretation: The molecular formula of 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol is C₆H₁₀N₂O, with a monoisotopic mass of 126.0793 g/mol .[1] Upon ESI-MS analysis, the expected protonated molecule [M+H]⁺ would exhibit an m/z of approximately 127.0866. HRMS data should confirm this elemental composition to within a few parts per million (ppm), unequivocally validating the molecular formula.
Table 1: Predicted Mass Spectrometry Data
| Ion Species | Predicted m/z |
| [M+H]⁺ | 127.0866 |
| [M+Na]⁺ | 149.0685 |
Data derived from computational predictions for C₆H₁₀N₂O.[1]
Infrared (IR) Spectroscopy: Functional Group Identification
Expert Insight: IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups. For our target molecule, we are specifically looking for evidence of the alcohol O-H bond and the characteristic vibrations of the imidazole ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
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Sample Preparation: Place a small amount of the neat sample (if liquid or solid) directly onto the ATR crystal.
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Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
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Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.
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Data Processing: Perform a background subtraction.
Expected Results & Interpretation: The IR spectrum will provide crucial evidence for the key functional groups. The most prominent and diagnostic peak will be a broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol, indicative of hydrogen bonding.[8] Additionally, C-H stretching vibrations from both the alkyl chain and the aromatic imidazole ring will appear around 3100-2850 cm⁻¹. The C=N and C=C stretching vibrations within the imidazole ring are expected to produce a series of absorptions in the 1600-1450 cm⁻¹ region.[9]
Table 2: Key Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3300 (broad) | O-H | Stretch (H-bonded) |
| ~3100-3000 | C-H (aromatic) | Stretch |
| ~2950-2850 | C-H (aliphatic) | Stretch |
| ~1600-1450 | C=N, C=C | Ring Stretch |
| ~1050 | C-O | Stretch |
Definitive Structural Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A suite of 1D and 2D NMR experiments will be employed to assemble the complete structural picture.
Workflow for NMR-Based Structure Elucidation
The logical flow of NMR experiments is critical for efficient and accurate structure determination.
Caption: Workflow for NMR-based structure elucidation.
¹H NMR Spectroscopy: Mapping the Proton Skeleton
Expert Insight: The ¹H NMR spectrum provides the initial map of the molecule's proton environments, revealing the number of unique protons, their electronic environment (chemical shift), their integration (relative numbers), and their neighboring protons (spin-spin splitting).
Experimental Protocol: ¹H NMR
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Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often advantageous as it allows for the observation of the exchangeable O-H proton.
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Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.
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Data Processing: Fourier transform the FID, phase the spectrum, and integrate the signals.
Expected Results & Interpretation: Based on the proposed structure, we anticipate five distinct signals:
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Imidazole Ring Protons (H2, H4): Two singlets in the aromatic region (~7.0-8.0 ppm). The H2 proton, situated between two nitrogen atoms, will be the most downfield.
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N-Methyl Group (N-CH₃): A sharp singlet at ~3.7 ppm, integrating to 3 protons.
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Ethyl Chain Protons (-CH₂-CH₂-): Two triplets, each integrating to 2 protons. The methylene group attached to the imidazole ring (-CH₂-Im) will be further downfield (~2.8 ppm) than the methylene group attached to the oxygen (-CH₂-OH, ~3.6 ppm) due to the aromatic ring's deshielding effect.
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Hydroxyl Proton (-OH): A broad singlet (or triplet if coupled to the adjacent CH₂) that is solvent and concentration-dependent.
¹³C and DEPT NMR: The Carbon Backbone
Expert Insight: The ¹³C NMR spectrum reveals the number of unique carbon environments. The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial for distinguishing between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (including C5 of the imidazole ring) are absent in the DEPT-135 spectrum.
Experimental Protocol: ¹³C and DEPT-135 NMR
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Sample and Instrumentation: Use the same sample and spectrometer as for ¹H NMR.
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Data Acquisition: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.
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Data Processing: Process the spectra to identify the chemical shifts of all carbon signals.
Expected Results & Interpretation: We expect six distinct carbon signals:
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Imidazole Ring Carbons (C2, C4, C5): Three signals in the aromatic/heteroaromatic region (~115-140 ppm). C2 will be the most downfield. C5, being a quaternary carbon, will be visible in the ¹³C spectrum but absent in the DEPT-135.
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N-Methyl Carbon (N-CH₃): A signal around 30-35 ppm (positive in DEPT-135).
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Ethyl Chain Carbons (-CH₂-CH₂-): Two signals, one for the C-Im carbon (~25-30 ppm) and one for the C-OH carbon (~55-60 ppm). Both will appear as negative signals in the DEPT-135 spectrum.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | DEPT-135 |
| 1 | N-CH₃ | ~3.7 (s, 3H) | ~33 | CH₃ (+) |
| 2 | C-H | ~7.6 (s, 1H) | ~138 | CH (+) |
| 4 | C-H | ~7.1 (s, 1H) | ~128 | CH (+) |
| 5 | C | - | ~135 | Quat (absent) |
| 6 | -CH₂-Im | ~2.8 (t, 2H) | ~28 | CH₂ (-) |
| 7 | -CH₂-OH | ~3.6 (t, 2H) | ~59 | CH₂ (-) |
| 8 | O-H | variable (s, 1H) | - | - |
(Note: Predicted values are estimates and may vary based on solvent and experimental conditions.)
2D NMR: Assembling the Pieces
Expert Insight: 2D NMR experiments are essential for connecting the individual spin systems identified in 1D NMR. COSY confirms proton-proton couplings, HSQC links protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) proton-carbon correlations, which are critical for piecing the entire structure together.
Experimental Protocol: COSY, HSQC, HMBC
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Sample and Instrumentation: Use the same sample and spectrometer.
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Data Acquisition: Run standard pulse programs for gCOSY, gHSQC, and gHMBC experiments.
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Data Processing: Process the 2D data to generate correlation plots.
Key Expected Correlations:
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COSY (¹H-¹H): A crucial cross-peak will be observed between the two methylene groups of the ethyl chain (H6 ↔ H7), confirming their adjacent relationship.
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HSQC (¹H-¹³C): This will unambiguously link each proton signal to its corresponding carbon signal (e.g., H2 to C2, H4 to C4, N-CH₃ protons to the N-CH₃ carbon, H6 to C6, and H7 to C7).
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HMBC (¹H-¹³C): This is the definitive experiment for confirming the substitution pattern. Key long-range correlations will be:
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N-CH₃ protons to C2 and C4: Confirms the methyl group is on the nitrogen and its position relative to the ring protons.
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H6 (-CH₂-Im) protons to C4 and C5: This is the most critical correlation, proving that the ethyl group is attached to the C5 position of the imidazole ring.
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H4 proton to C5 and C2: Confirms the connectivity within the imidazole ring.
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H2 proton to C4 and C5: Further confirms ring connectivity.
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Caption: Key HMBC correlations confirming the structure.
Conclusion: A Synthesized and Self-Validated Structure
The convergence of data from MS, IR, and a full suite of NMR experiments provides an unambiguous and robust structural proof for 2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol. Mass spectrometry confirms the correct elemental composition. Infrared spectroscopy identifies the essential alcohol and imidazole functional groups. Finally, the detailed connectivity map provided by 1D and, most critically, 2D NMR experiments, allows for the unequivocal assignment of every atom and bond. The HMBC correlations, in particular, serve as the keystone of this elucidation, definitively placing the ethyl-alcohol substituent at the C5 position of the N-methylated imidazole ring. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides a solid foundation for any future research or development involving this compound.
References
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